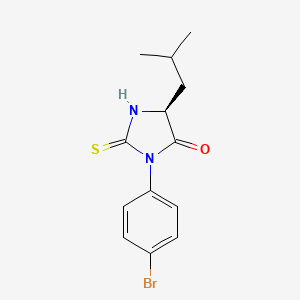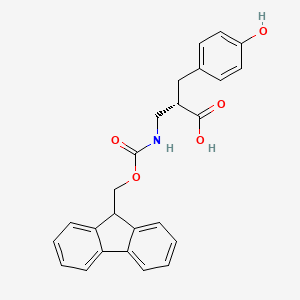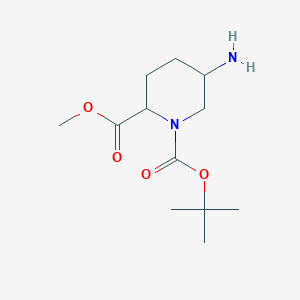
(5S)-3-(4-Bromophenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isobutyl side chain, and a thioxoimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Formation of the Thioxoimidazolidinone Core: This can be achieved by reacting an appropriate isocyanate with a thiourea derivative under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the thioxoimidazolidinone intermediate.
Addition of the Isobutyl Side Chain: The isobutyl group can be added through an alkylation reaction, using an isobutyl halide and a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxoimidazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are often employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may allow it to act as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioxoimidazolidinone core can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
(S)-3-(4-Chlorophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isobutyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from its analogs with different substituents.
特性
CAS番号 |
61357-82-2 |
|---|---|
分子式 |
C13H15BrN2OS |
分子量 |
327.24 g/mol |
IUPAC名 |
(5S)-3-(4-bromophenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H15BrN2OS/c1-8(2)7-11-12(17)16(13(18)15-11)10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,15,18)/t11-/m0/s1 |
InChIキー |
PKRQVCPZDYKDKG-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
正規SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12948802.png)


![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
